6-chloro-N-isopentylpyridazin-3-amine
Description
Properties
IUPAC Name |
6-chloro-N-(3-methylbutyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-7(2)5-6-11-9-4-3-8(10)12-13-9/h3-4,7H,5-6H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMJAYQQWSIADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution on 3,6-Dichloropyridazine
The most common approach involves nucleophilic substitution of one chlorine atom on 3,6-dichloropyridazine with isopentylamine.
- Starting Material: 3,6-dichloropyridazine.
- Nucleophile: Isopentylamine.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions: Heating at moderate temperatures (30–180 °C) to promote substitution.
- Reaction: The amine attacks the 3-chlorine position selectively, replacing it with the N-isopentylamino group, yielding this compound.
- Readily available starting materials.
- Straightforward reaction setup.
- High selectivity for monosubstitution at the 3-position.
Reference: A similar approach is described for 3-amino-6-chloropyridazine synthesis, which can be adapted for N-alkyl amines like isopentylamine.
Stepwise Amination via 3-Amino-6-chloropyridazine Intermediate
An alternative method involves:
Synthesis of 3-amino-6-chloropyridazine:
- React 3,6-dichloropyridazine with aqueous ammonia under controlled conditions (30–180 °C).
- This selectively replaces one chlorine with an amino group at position 3.
- Purification yields high-purity 3-amino-6-chloropyridazine.
Alkylation of the Amino Group:
- The amino group on the 3-position is then alkylated with isopentyl halides (e.g., isopentyl bromide or chloride) under basic conditions.
- This forms the N-isopentyl derivative.
- Allows isolation and purification of the intermediate.
- Better control over substitution pattern.
- Potentially higher overall purity.
Reference: The patent CN104844523A details the preparation of 3-amino-6-chloropyridazine, which can be used as a key intermediate for further N-alkylation.
Direct Electrophilic Amination of Pyridazine Derivatives
Recent research has demonstrated direct amination of pyridazine derivatives using electrophilic amination reagents with primary amines.
- Use of electrophilic amination reagents (e.g., O-(4-nitrobenzoyl)hydroxylamine).
- Reaction of 6-chloropyridazin-3-amine with isopentylamine under mild conditions (e.g., 85 °C in DMF).
- Short reaction times with no metal catalysts required.
- Purification by extraction and chromatography.
- Direct functionalization without pre-activation.
- Mild reaction conditions.
- Avoids multi-step synthesis.
- Moderate yields (~44% in analogous pyrazole systems).
- Optimization needed for specific N-substituents like isopentyl.
Reference: This method is inspired by recent advances in direct N-substitution of heterocycles using primary amines and electrophilic amination reagents.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | 3,6-dichloropyridazine + isopentylamine | 30–180 °C, polar aprotic solvent | Moderate to High (40–70%) | Simple, direct, commercially viable | Requires temperature control |
| Stepwise amination + alkylation | 3,6-dichloropyridazine + NH3 + isopentyl halide | 30–180 °C for amination; mild base for alkylation | High purity, moderate yield | High selectivity, intermediate isolation | Multi-step, longer process |
| Direct electrophilic amination | 6-chloropyridazin-3-amine + isopentylamine + amination reagent | ~85 °C, DMF, no metals | Moderate (~40–50%) | Mild conditions, metal-free | Moderate yield, reagent cost |
Research Findings and Notes
- The nucleophilic substitution method is widely used due to its straightforwardness and availability of reagents. Reaction time and temperature are critical for optimizing yield and selectivity.
- The patented method for 3-amino-6-chloropyridazine synthesis provides a robust intermediate for further N-alkylation, including isopentyl substitution.
- Direct electrophilic amination is an emerging method that simplifies synthesis but may require further optimization for isopentyl derivatives.
- Purification typically involves aqueous workup, organic solvent extraction, drying agents, and column chromatography to achieve high purity.
- The choice of method depends on the scale, desired purity, and available resources.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N-isopentylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation Products: 6-Chloro-N-isopentylpyridazin-3-one
Reduction Products: this compound (reduced form)
Substitution Products: 6-Hydroxy-N-isopentylpyridazin-3-amine, 6-Amino-N-isopentylpyridazin-3-amine
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
6-Chloro-N-isopentylpyridazin-3-amine has been investigated for its pharmacological properties. Compounds with similar structures have shown promise in targeting specific biological pathways, making them candidates for drug development. The presence of the chloro group and the pyridazine ring enhances biological activity, potentially leading to the development of novel therapeutics for conditions such as cancer and inflammation .
Case Studies
Research has demonstrated that derivatives of pyridazine compounds exhibit antitumor activity. For instance, studies on related compounds have shown that they can inhibit tumor growth in various cancer cell lines, suggesting that this compound may possess similar properties .
Analytical Chemistry
Chromatographic Applications
The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A notable method involves utilizing a reverse-phase HPLC setup with acetonitrile and water as mobile phases, allowing for the efficient separation and quantification of the compound in complex mixtures . This method is scalable and suitable for both analytical and preparative purposes, making it valuable in pharmaceutical analysis.
| Method | Mobile Phase | Application |
|---|---|---|
| HPLC | Acetonitrile + Water | Quantification in pharmaceutical samples |
| UPLC | Acetonitrile + Formic Acid | Fast analysis for pharmacokinetics |
Biochemistry
Protein Interactions
In biochemical research, this compound can be utilized to study protein interactions. Its ability to modify protein structures makes it a useful tool in protein labeling and purification techniques . For example, it can be employed in Western blotting and pull-down assays to investigate protein-protein interactions.
Mechanism of Action
The mechanism by which 6-chloro-N-isopentylpyridazin-3-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-chloro-N-isopentylpyridazin-3-amine with structurally related pyridazine derivatives, focusing on substituent effects, physicochemical properties, and safety profiles.
Table 1: Key Properties of Selected Pyridazine Derivatives
Substituent Effects on Physicochemical Properties
- Cyclohexylmethyl derivatives (e.g., CAS 845736-79-0) exhibit even higher lipophilicity, making them candidates for central nervous system-targeting drugs .
- Reactivity : Steric hindrance from branched alkyl chains (e.g., isopentyl) may slow nucleophilic substitution reactions compared to linear chains (ethyl, propyl) .
- Solubility : Dimethyl derivatives (e.g., CAS 7145-60-0) show higher solubility in polar solvents due to reduced hydrophobic surface area .
Structural and Crystallographic Insights
- Crystal Packing : Studies on 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine (Acta Cryst. 2012, E68, o438) reveal intermolecular hydrogen bonding between amine and chloro groups, stabilizing the lattice . Similar interactions are expected in isopentyl analogs, though bulkier substituents may disrupt packing efficiency.
Biological Activity
6-Chloro-N-isopentylpyridazin-3-amine is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, focusing on its mechanisms of action, biological effects, and potential therapeutic applications.
This compound is classified as a pyridazine derivative, which typically exhibits diverse biological activities. The chemical structure includes a chloro substituent and an isopentyl group, which may influence its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Similar compounds have been shown to interact with various enzymes, modulating their activity. This interaction often involves binding to active sites, which can either inhibit or activate enzymatic functions.
- Cell Signaling Pathways : The compound may influence key signaling pathways that regulate cellular processes such as proliferation, apoptosis, and metabolic activity. For instance, it has been observed that pyridazine derivatives can affect the expression of genes involved in these pathways .
- Transcription Regulation : By interacting with transcription factors, this compound could alter gene expression profiles, impacting cellular responses to external stimuli.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its effectiveness could be comparable to established antibiotics .
- Anticancer Potential : There is emerging evidence that pyridazine derivatives may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of specific signaling pathways .
- Anti-inflammatory Effects : Compounds in this class often exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Case Studies and Experimental Data
A series of experimental studies have been conducted to evaluate the biological activity of this compound:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : The compound's lipophilicity suggests it may be well absorbed and distributed within tissues.
- Metabolism : Initial studies indicate that metabolic pathways may involve cytochrome P450 enzymes, which could lead to various metabolites with distinct biological activities.
Q & A
Q. Q1: What experimental methodologies are recommended for determining the solubility of 6-chloro-N-isopentylpyridazin-3-amine in organic solvents?
A: The solubility of pyridazine derivatives like this compound can be determined using a synthetic method , where the compound is equilibrated with solvents (e.g., methanol, ethanol, acetone) at controlled temperatures (298.15–343.55 K) under atmospheric pressure. The dissolved solute concentration is measured gravimetrically or via HPLC. Temperature-dependent data should be correlated using the modified Apelblat equation or λh equation to predict solubility behavior, with validation via root-mean-square relative deviation (<4.68%) . Thermodynamic parameters (ΔH, ΔS, ΔG of dissolution) can be derived using the van’t Hoff equation.
Q. Q2: How can the purity and structural identity of this compound be validated during synthesis?
A: Post-synthesis validation requires:
- HPLC or GC-MS for purity assessment (>98% by area normalization).
- Single-crystal X-ray diffraction (SCXRD) to confirm molecular geometry. For example, related pyridazine derivatives (e.g., 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine) were characterized using a Bruker Kappa APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 295 K. Refinement with SHELXL-2018/3 ensures accurate bond lengths (mean σ(C–C) = 0.004 Å) and R-factors <0.039 .
- NMR (¹H/¹³C) and FTIR to verify functional groups and substituent positions.
Advanced Research Questions
Q. Q3: How can crystallographic data resolve discrepancies in reported bond angles or torsional strains in this compound derivatives?
A: Discrepancies in molecular geometry (e.g., deviations in Cl–N–C angles) can arise from packing effects or solvent interactions. High-resolution SCXRD (e.g., P2/c space group, Z = 8) combined with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-stacking). For example, in 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine, the dihedral angle between pyridazine and methoxyphenyl rings was 12.5°, influenced by C–H···O interactions . Refinement protocols (SHELXL) must use restraints for disordered regions and validate against simulated powder XRD patterns.
Q. Q4: What computational strategies are effective for predicting the bioactivity or reactivity of this compound analogs?
A:
- Density Functional Theory (DFT): Optimize molecular geometry (B3LYP/6-311+G(d,p)) to calculate electrostatic potential maps, frontier molecular orbitals (HOMO-LUMO gaps), and Fukui indices for nucleophilic/electrophilic sites.
- Molecular Docking: Screen against target proteins (e.g., kinases) using AutoDock Vina, with force fields adjusted for halogen bonding (Cl···π interactions).
- QSAR Models: Train on pyridazine derivatives with known IC50 values (e.g., imidazo[1,2-b]pyridazines) using descriptors like logP, polar surface area, and topological torsion .
Q. Q5: How can dissolution thermodynamics inform solvent selection for recrystallization or formulation of this compound?
A: The enthalpy-entropy compensation (EEC) effect governs solubility trends. For 6-chloropyridazin-3-amine, dissolution is endothermic (ΔH >0) and entropy-driven (ΔS >0), favoring polar aprotic solvents (e.g., DMF, cyclohexanone) at elevated temperatures. Use van’t Hoff plots (ln solubility vs. 1/T) to identify solvents with optimal ΔG dissolution (e.g., -8.2 kJ/mol in ethanol at 298 K) . For recrystallization, prioritize solvents with steep solubility-temperature gradients (e.g., acetone) to maximize yield.
Q. Q6: What are the challenges in synthesizing and characterizing halogenated pyridazine derivatives like this compound?
A: Key challenges include:
- Regioselectivity: Chlorination at the 6-position requires directing groups (e.g., amine) and catalysts (e.g., PdCl₂ in DMF).
- Byproduct Formation: Monitor for dehalogenation or dimerization via LC-MS.
- Crystallization: Halogen atoms influence crystal packing; optimize using mixed solvents (e.g., ethyl acetate/hexane) and slow cooling.
- Stability: Chlorinated pyridazines may hydrolyze under acidic conditions; assess via accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. Q7: How can structural analogs of this compound be designed to enhance binding affinity in kinase inhibition assays?
A: Rational design strategies:
- Bioisosteric Replacement: Substitute isopentyl with cyclopentyl to improve hydrophobic interactions.
- Halogen Engineering: Replace Cl with Br for stronger halogen bonding (e.g., Br···O=C motifs).
- Side-Chain Functionalization: Introduce sulfonamide or carbamate groups for H-bonding with kinase hinge regions (e.g., ATP-binding pockets). Validate via surface plasmon resonance (SPR) or microscale thermophoresis (MST) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
